7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-
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Overview
Description
7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- is a complex organic compound belonging to the quinoline family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- typically involves multi-step organic synthesisCommon reagents used in these reactions include ethylamine, hydroxyethylamine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: Various substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Another quinoline derivative with similar chemical properties.
4-Hydroxyquinoline: Shares the hydroxy group at the 4-position but differs in other substituents.
7-Chloro-4-quinolinol: A chlorinated derivative with distinct chemical behavior.
Uniqueness
7-Quin
Biological Activity
7-Quinolinol derivatives, particularly those with complex side chains such as 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino], exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a quinoline core structure, which is known for its biological relevance. The presence of the 4-amino and ethyl(2-hydroxyethyl)amino groups enhances its solubility and interaction with biological targets.
Antimalarial Activity
Research indicates that quinoline derivatives exhibit potent antimalarial activity. A study highlighted that substituted 4-aminoquinolines, including those similar to the compound , displayed significant efficacy against chloroquine-resistant strains of Plasmodium falciparum . The mechanism involves the inhibition of heme polymerization, disrupting the parasite's ability to detoxify heme.
Antiviral and Antimicrobial Effects
The compound has shown promise as an antiviral agent. Studies on related 8-hydroxyquinoline derivatives reveal their capacity to inhibit viral replication, particularly against influenza viruses . The biological activity is often linked to the electron-withdrawing properties of substituents that enhance lipophilicity and facilitate membrane penetration.
The biological mechanisms attributed to 7-quinolinol derivatives include:
- Metal Chelation : The quinoline structure allows for effective chelation of metal ions, which is crucial in various biological processes .
- Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Interaction : Their lipophilic nature aids in disrupting cellular membranes, leading to increased permeability and cytotoxicity against certain cell lines .
Study on Antimalarial Efficacy
In a systematic evaluation, various analogs of 7-substituted 4-aminoquinolines were tested against drug-resistant strains. The results indicated that compounds with specific substitutions at the 7-position exhibited enhanced potency against resistant strains while maintaining low cytotoxicity in mammalian cells .
Antiviral Activity Assessment
A study evaluating the antiviral properties of related compounds found that modifications to the anilide ring significantly influenced activity. Compounds demonstrating high antiviral efficacy also exhibited low cytotoxicity, suggesting a favorable therapeutic index .
Data Table: Biological Activity Overview
Properties
CAS No. |
319913-01-4 |
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Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinolin-7-ol |
InChI |
InChI=1S/C18H27N3O2/c1-3-21(11-12-22)10-4-5-14(2)20-17-8-9-19-18-13-15(23)6-7-16(17)18/h6-9,13-14,22-23H,3-5,10-12H2,1-2H3,(H,19,20) |
InChI Key |
GHANPUNFPRITEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O)CCO |
Origin of Product |
United States |
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